2-ethyl-5-fluoro-1H-indole
Overview
Description
Scientific Research Applications
1. Hepatitis C Virus Inhibition
A study by Chen et al. (2012) explored indole-based inhibitors targeting the hepatitis C virus NS5B polymerase. They discovered that certain compounds with a specific substitution pattern, including a 5-fluoro-indole moiety, showed high potency in inhibiting the virus, confirmed by various spectroscopy and X-ray crystal structure studies. This research suggests the potential of 2-ethyl-5-fluoro-1H-indole derivatives in developing treatments for hepatitis C (Chen et al., 2012).
2. Antituberculosis Activity
Karalı et al. (2007) synthesized a series of 5-fluoro-1H-indole-2,3-dione derivatives and evaluated their antituberculosis activity. Among these, some derivatives displayed significant inhibitory activity against Mycobacterium tuberculosis. The study highlights the potential application of 2-ethyl-5-fluoro-1H-indole derivatives in developing antituberculosis drugs (Karalı et al., 2007).
3. HIV-1 Reverse Transcriptase Inhibition
Research by Piscitelli et al. (2008) on indolyl arylsulfones, including compounds with a 5-fluoro-indole ring, demonstrated potent inhibitory effects on HIV1 reverse transcriptase. This suggests the utility of 2-ethyl-5-fluoro-1H-indole derivatives in HIV treatment research (Piscitelli et al., 2008).
4. Pharmacological Applications
A 2021 study by Basavarajaiah and Mruthyunjayaswamya examined the pharmacological activities of some 5-substituted-3-phenyl-1H-indole derivatives. They discovered that these compounds exhibited anti-inflammatory and analgesic activities, indicating the potential medical applications of 2-ethyl-5-fluoro-1H-indole compounds (Basavarajaiah & Mruthyunjayaswamya, 2021).
5. Antioxidant and Antimicrobial Activity
Rao et al. (2019) synthesized several 5-fluoro-1H-indole derivatives and evaluated their antioxidant and antimicrobial activities. This research underscores the broad spectrum of potential applications for 2-ethyl-5-fluoro-1H-indole in creating antioxidant and antimicrobial agents (Rao et al., 2019).
properties
IUPAC Name |
2-ethyl-5-fluoro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJALAKQSCCJQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-5-fluoro-1H-indole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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